GeXIVA[1,2]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GeXIVA[1,2] is an αO-conotoxin derived from the marine snail Conus generalis. It consists of 28 amino acid residues and features two disulfide bonds formed at Cys2–Cys9 and Cys20–Cys27 . This compound is a selective antagonist of α9 nicotinic acetylcholine receptors, making it a valuable candidate for therapeutic applications, particularly in the treatment of triple-negative breast cancer and chronic neuropathic pain .
Preparation Methods
GeXIVA[1,2] can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthetic route involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bonds are formed through oxidation reactions under controlled conditions . Industrial production methods include the preparation of GeXIVA[1,2]-loaded poly(lactic-co-glycolic acid) (PLGA) microspheres using water-in-oil-in-water (W/O/W) re-emulsification-solvent evaporation technology. This method ensures high encapsulation efficiency and sustained release of the compound .
Chemical Reactions Analysis
GeXIVA[1,2] undergoes various chemical reactions, including oxidation and reduction. The formation of disulfide bonds is a key oxidation reaction, while reduction reactions can break these bonds. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like dithiothreitol (DTT). The major products formed from these reactions are the oxidized and reduced forms of GeXIVA[1,2], respectively .
Scientific Research Applications
GeXIVA[1,2] has several scientific research applications:
Pain Management: GeXIVA[1,2] is effective in reducing neuropathic pain, particularly in chemotherapy-induced peripheral neuropathy models.
Neurological Research: The compound’s ability to selectively antagonize α9 nicotinic acetylcholine receptors makes it a valuable tool for studying the role of these receptors in various neurological conditions.
Mechanism of Action
GeXIVA[1,2] exerts its effects by selectively binding to and inhibiting α9 nicotinic acetylcholine receptors. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, such as the AKT-mTOR, STAT3, and NF-κB pathways. The compound induces apoptosis through the regulation of Bax/Bcl-2 balance and activation of Caspase-3 .
Comparison with Similar Compounds
GeXIVA[1,2] is unique due to its high specificity and potency as an α9 nicotinic acetylcholine receptor antagonist. Similar compounds include other αO-conotoxins like Vc1.1 and RgIA, which also target nicotinic acetylcholine receptors but with different specificities and potencies . GeXIVA[1,2] stands out for its effectiveness in both cancer treatment and pain management, making it a versatile and valuable compound in medical research .
Properties
Molecular Formula |
C139H227N55O41S4 |
---|---|
Molecular Weight |
3452.9 g/mol |
IUPAC Name |
(2S)-2-[[(4R,7S,10S,13S,16S,19S,22S,25R)-25-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(4R,7S,10S,16S,19S,22S,25R)-25-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-10,22-bis(3-carbamimidamidopropyl)-16,19-bis(hydroxymethyl)-7-[(4-hydroxyphenyl)methyl]-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-16-[(2S)-butan-2-yl]-19,22-bis(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-7-methyl-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C139H227N55O41S4/c1-8-65(4)102-127(231)193-103(68(7)199)128(232)183-87(54-98(204)205)115(219)169-66(5)104(208)187-95(124(228)191-101(64(2)3)130(234)235)63-239-237-61-92(121(225)176-79(23-13-45-163-135(149)150)110(214)174-83(114(218)192-102)27-17-49-167-139(157)158)189-118(222)85(52-70-31-37-73(201)38-32-70)180-111(215)80(24-14-46-164-136(151)152)173-108(212)77(21-11-43-161-133(145)146)171-107(211)76(20-10-42-160-132(143)144)172-109(213)78(22-12-44-162-134(147)148)175-119(223)88(55-99(206)207)181-116(220)86(53-71-33-39-74(202)40-34-71)182-125(229)96-28-18-50-194(96)129(233)91(59-197)186-113(217)82(26-16-48-166-138(155)156)178-122(226)93-60-236-238-62-94(190-126(230)100(140)67(6)198)123(227)177-81(25-15-47-165-137(153)154)112(216)185-90(58-196)120(224)184-89(57-195)105(209)168-56-97(203)170-75(19-9-41-159-131(141)142)106(210)179-84(117(221)188-93)51-69-29-35-72(200)36-30-69/h29-40,64-68,75-96,100-103,195-202H,8-28,41-63,140H2,1-7H3,(H,168,209)(H,169,219)(H,170,203)(H,171,211)(H,172,213)(H,173,212)(H,174,214)(H,175,223)(H,176,225)(H,177,227)(H,178,226)(H,179,210)(H,180,215)(H,181,220)(H,182,229)(H,183,232)(H,184,224)(H,185,216)(H,186,217)(H,187,208)(H,188,221)(H,189,222)(H,190,230)(H,191,228)(H,192,218)(H,193,231)(H,204,205)(H,206,207)(H,234,235)(H4,141,142,159)(H4,143,144,160)(H4,145,146,161)(H4,147,148,162)(H4,149,150,163)(H4,151,152,164)(H4,153,154,165)(H4,155,156,166)(H4,157,158,167)/t65-,66-,67+,68+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,100-,101-,102-,103-/m0/s1 |
InChI Key |
DRTISZFZZALDJX-VLSRZGDXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CC6=CC=C(C=C6)O)CCCNC(=N)N)CO)CO)CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N)C(=O)N[C@@H](C(C)C)C(=O)O)C)CC(=O)O)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N5)CC6=CC=C(C=C6)O)CCCNC(=N)N)CO)CO)CCCNC(=N)N)NC(=O)C(C(C)O)N)C(=O)NC(C(C)C)C(=O)O)C)CC(=O)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.